Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

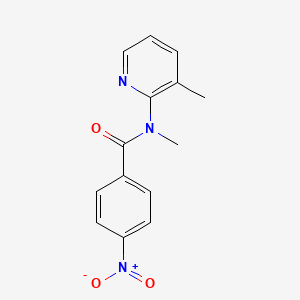

- The compound’s systematic name describes its structure: it consists of a benzamide core with a methyl group attached to the nitrogen atom and a 3-methyl-2-pyridinyl group at another nitrogen atom. Additionally, it bears a nitro group (NO₂) substitution.

- Benzamides are commonly found in pharmaceuticals and agrochemicals due to their diverse biological activities.

Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro-: is a chemical compound with the molecular formula C₁₄H₁₃BrN₂O. It falls into the category of amide derivatives.

Métodos De Preparación

- Unfortunately, specific synthetic routes for Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro- are not readily available in the literature. it is likely that chemists would synthesize it through multi-step reactions involving amide formation, pyridine substitution, and nitration.

- Industrial production methods may involve large-scale synthesis using optimized conditions to achieve high yields.

Análisis De Reacciones Químicas

Reactions: The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The specific products formed depend on the reaction conditions. For example, reduction of the nitro group could yield an amino compound.

Aplicaciones Científicas De Investigación

Medicine: Benzamides exhibit potential as antipsychotic agents due to their affinity for dopamine receptors.

Chemistry: Researchers use them as building blocks in organic synthesis.

Industry: Benzamides find applications in the production of agrochemicals and pharmaceuticals.

Mecanismo De Acción

- The exact mechanism of action for Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro- would depend on its specific biological target. It may interact with receptors, enzymes, or other cellular components.

- Further research is needed to elucidate its precise mode of action.

Comparación Con Compuestos Similares

Similar Compounds: Other benzamide derivatives, such as N-methylbenzamide and N-(3-methyl-2-pyridinyl)benzamide, share structural similarities.

Uniqueness: The combination of the 3-methyl-2-pyridinyl group and the nitro substitution sets apart from related compounds.

Actividad Biológica

Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C12H12N3O2

- Molecular Weight : 232.24 g/mol

This structure includes a benzamide core, a nitro group, and a pyridine moiety, which contribute to its biological activity.

The precise mechanism of action for Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro- is not fully elucidated but is believed to involve interactions with various biological targets:

- Dopamine Receptors : Similar benzamide derivatives have shown affinity for dopamine receptors, suggesting potential antipsychotic properties.

- Kinase Inhibition : The compound may inhibit receptor tyrosine kinases (RTKs), critical in cancer biology. Studies on related compounds have demonstrated significant inhibitory effects on kinases such as EGFR and PDGFR .

Biological Activities

Research indicates that Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro- exhibits several biological activities:

- Anticancer Activity :

- Antimicrobial Activity :

- Cytotoxicity :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Up to 92% inhibition of EGFR | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | Significant cytotoxic effects in cell lines |

Case Study: Anticancer Potential

A study focused on the synthesis and evaluation of novel benzamide derivatives demonstrated that compounds similar to Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro- exhibited potent inhibitory activity against multiple receptor tyrosine kinases involved in cancer progression. The docking studies indicated favorable binding interactions with the active sites of these kinases, supporting their potential use as targeted cancer therapies .

Propiedades

Número CAS |

36844-95-8 |

|---|---|

Fórmula molecular |

C14H13N3O3 |

Peso molecular |

271.27 g/mol |

Nombre IUPAC |

N-methyl-N-(3-methylpyridin-2-yl)-4-nitrobenzamide |

InChI |

InChI=1S/C14H13N3O3/c1-10-4-3-9-15-13(10)16(2)14(18)11-5-7-12(8-6-11)17(19)20/h3-9H,1-2H3 |

Clave InChI |

CFKJIUIZCUKIOE-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(N=CC=C1)N(C)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.